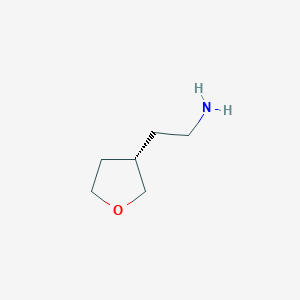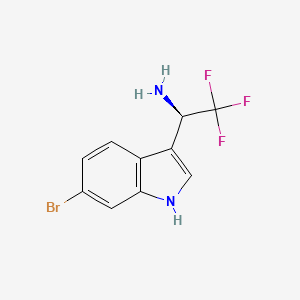
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is an organic compound that features a chloropropanone backbone with an aminoethylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one typically involves the reaction of 3-amino-2-ethylphenylamine with a chloropropanone derivative. One common method is the nucleophilic substitution reaction where the amino group of 3-amino-2-ethylphenylamine attacks the carbonyl carbon of 1-chloropropan-2-one, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts and solvents may be used to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Hydroxyl, alkoxy, or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloropropanone moiety can undergo nucleophilic attack by cellular nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(3-Amino-2-methylphenyl)-1-chloropropan-2-one
- 1-(3-Amino-2-propylphenyl)-1-chloropropan-2-one
- 1-(3-Amino-2-isopropylphenyl)-1-chloropropan-2-one
Uniqueness: 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The ethyl group provides a distinct steric and electronic environment compared to other alkyl-substituted analogs, potentially leading to different biological activities and applications.
Propiedades
Fórmula molecular |
C11H14ClNO |
|---|---|
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
1-(3-amino-2-ethylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-8-9(11(12)7(2)14)5-4-6-10(8)13/h4-6,11H,3,13H2,1-2H3 |
Clave InChI |
QHTYVZNEGVIMKZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1N)C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3R)-3-piperidinyl]-](/img/structure/B14049925.png)

